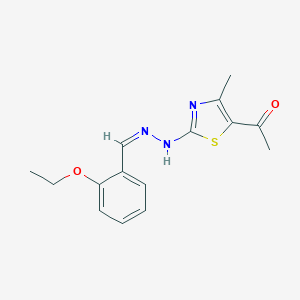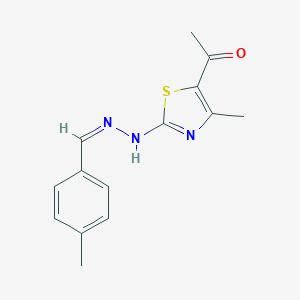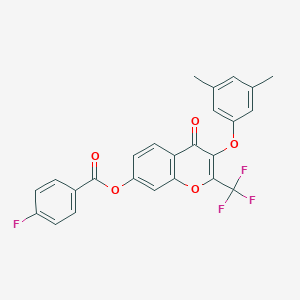![molecular formula C24H20O4 B380859 3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one CAS No. 329224-97-7](/img/structure/B380859.png)
3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one, commonly known as Methoxyflavone, is a natural flavone found in various plants. Methoxyflavone has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of Methoxyflavone varies depending on the field of research. In cancer research, Methoxyflavone induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt pathway. In inflammation research, Methoxyflavone reduces inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methoxyflavone protects neurons from oxidative stress by activating the Nrf2 pathway and reducing neuroinflammation by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
Methoxyflavone has been shown to have various biochemical and physiological effects. In cancer research, Methoxyflavone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, Methoxyflavone reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methoxyflavone protects neurons from oxidative stress and reduces neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxyflavone has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It has been shown to have low toxicity and is well-tolerated in animal studies. However, Methoxyflavone also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
For Methoxyflavone research include studying its effectiveness in combination with other anti-cancer agents, in chronic inflammatory disease models, and in animal models of Alzheimer's disease.
Métodos De Síntesis
Methoxyflavone can be synthesized from 2'-hydroxyacetophenone and 4-methylphenylboronic acid using Suzuki-Miyaura cross-coupling reaction. The reaction is catalyzed by palladium and takes place in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide.
Aplicaciones Científicas De Investigación
Methoxyflavone has been studied for its potential therapeutic properties in various fields of research. In cancer research, Methoxyflavone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, Methoxyflavone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methoxyflavone has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-16-7-9-17(10-8-16)14-27-18-11-12-20-23(13-18)28-15-21(24(20)25)19-5-3-4-6-22(19)26-2/h3-13,15H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGANOWZGXKXRGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B380777.png)
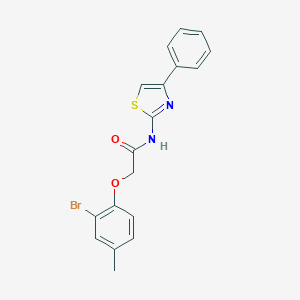
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380779.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B380780.png)
![ethyl {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B380782.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B380783.png)

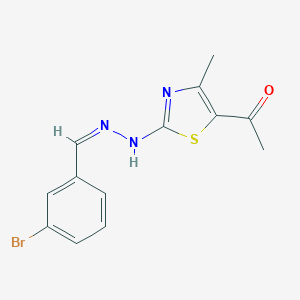
![3,4,5-Trimethoxybenzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazone](/img/structure/B380794.png)
